molecular formula C12H11ClO2 B11770660 (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol

(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol

Cat. No.: B11770660
M. Wt: 222.67 g/mol
InChI Key: DEXWNMAWNNAFBA-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol: is an organic compound that features a furan ring substituted with a chlorine atom and a methyl group, along with a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding furan-2-ylmethanol derivative.

    Substitution: The chlorine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of (3-Chloro-5-methylfuran-2-yl)(phenyl)ketone or (3-Chloro-5-methylfuran-2-yl)(phenyl)aldehyde.

    Reduction: Formation of (3-Chloro-5-methylfuran-2-yl)methanol.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of small molecule inhibitors or probes for biochemical assays.

Medicine: Research into this compound may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The furan ring and phenylmethanol moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (3-Chloro-5-methylfuran-2-yl)methanol
  • (3-Chloro-5-methylfuran-2-yl)(4-methylphenyl)methanol
  • (3-Chloro-5-methylfuran-2-yl)(2-methylphenyl)methanol

Uniqueness: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol stands out due to the presence of both a chlorine atom and a phenylmethanol moiety, which impart unique reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its analogs.

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

(3-chloro-5-methylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C12H11ClO2/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3

InChI Key

DEXWNMAWNNAFBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C(C2=CC=CC=C2)O)Cl

Origin of Product

United States

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